molecular formula C21H18N2O6 B2650019 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one CAS No. 892758-60-0

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one

Numéro de catalogue B2650019
Numéro CAS: 892758-60-0
Poids moléculaire: 394.383
Clé InChI: VQTUYPRUZFCPDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a derivative of chromen-2-one, which is a class of compounds known as coumarins. Coumarins are often found in plants and have various biological activities. The 3,4-dimethoxyphenyl group is a common motif in natural products and pharmaceuticals, and it’s known to contribute to the bioactivity of these compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-2-one moiety, the oxadiazole ring, and the 3,4-dimethoxyphenyl group. These functional groups would likely confer specific physical and chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring and the electron-donating methoxy groups on the phenyl ring. The chromen-2-one moiety could potentially undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar oxadiazole and chromen-2-one groups, as well as the nonpolar phenyl ring, would likely impact its solubility, melting point, and other properties .

Applications De Recherche Scientifique

Antimicrobial Applications

A study by Bhat, Al-Omar, and Siddiqui (2013) synthesized Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungal strain Candida albicans. Their findings suggest significant in vitro growth inhibition, highlighting the potential of these compounds in developing antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).

Antioxidant and Antihyperglycemic Agents

Kenchappa et al. (2017) synthesized 6-substituted-3-(1-(4-substituted)-4-((Z)-(5,6-dimethoxy-1-oxo-1H-inden-2(3H)-ylidene)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one derivatives. These compounds were tested for antioxidant activity and in vivo antihyperglycemic activity, showing promising results that suggest their utility as antioxidant and antihyperglycemic agents (Kenchappa et al., 2017).

Electrochemical Behavior and Antioxidant Properties

Research by Poojari, Sunil, Kamath, Ananda, and Kiran (2016) explored the antioxidant properties of acetyl salicylic acid derivatives, including those related to 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one. Their findings underscore the potential of these compounds in impeding oxidative stress, which is crucial in preventing diseases like cancer or coronary heart disease (Poojari et al., 2016).

Synthesis and Structural Analysis

The synthesis and structural analysis of related derivatives have also been extensively explored. A study by Igarashi et al. (2005) detailed the synthesis of a capillarisin sulfur-analogue with aldose reductase inhibitory activity. This work provides insights into the synthetic routes and potential therapeutic applications of these compounds (Igarashi et al., 2005).

Polymorphism and Crystal Structure

Shishkina et al. (2019) investigated the polymorphism of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones, providing valuable information on the structural diversity and stability of these compounds. Such studies are essential for understanding the material properties and drug formulation aspects of these derivatives (Shishkina et al., 2019).

Propriétés

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-4-27-16-7-5-6-12-10-14(21(24)28-18(12)16)20-22-19(23-29-20)13-8-9-15(25-2)17(11-13)26-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTUYPRUZFCPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.